molecular formula C11H9Cl2N3O B3747532 N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3747532
M. Wt: 270.11 g/mol
InChI Key: APEGBIZDQVVZMG-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. The presence of chlorine atoms in the phenyl ring and the pyrazole structure contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2,6-dichloroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chlorine atoms in the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, while reduction may produce N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-methanol .

Scientific Research Applications

N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, it may interact with other cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of a dichlorophenyl group with a pyrazole ring and a carboxamide group

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c1-16-9(5-6-14-16)11(17)15-10-7(12)3-2-4-8(10)13/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEGBIZDQVVZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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